Perindoprilat-d4 Methyl Ester

LC-MS/MS quantification stable isotope dilution impurity profiling

Select Perindoprilat-d4 Methyl Ester for reliable impurity profiling of perindopril. It is the chemically identical, deuterated analog of Perindopril EP Impurity M, providing a +4 Da mass shift for unambiguous SRM discrimination and perfect co-elution with the target analyte. This ensures effective matrix effect compensation in stability-indicating HPLC and LC-MS/MS methods, supporting ICH Q3A/Q3B compliance. Supplied with a batch-specific COA documenting isotopic enrichment, it directly supports method validation reports and ANDA regulatory filings.

Molecular Formula C₁₈H₂₆D₄N₂O₅
Molecular Weight 358.47
Cat. No. B1155851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerindoprilat-d4 Methyl Ester
Synonyms(2S,3aS,7aS)-1-((S)-2-(((S)-1-Methoxy-1-oxopentan-2-yl)amino)propanoyl-d4)octahydro-1H-indole-2-carboxylic Acid;  Perindopril-d4 Impurity M
Molecular FormulaC₁₈H₂₆D₄N₂O₅
Molecular Weight358.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perindoprilat-d4 Methyl Ester: A Deuterated Internal Standard for Perindopril Impurity Quantification by LC-MS


Perindoprilat-d4 Methyl Ester (CAS not assigned; molecular formula C₁₈H₂₆D₄N₂O₅; molecular weight 358.47 g/mol) is a stable isotope-labeled analog of Perindoprilat Methyl Ester, which is designated as Perindopril EP Impurity M [1]. The compound incorporates four deuterium atoms at the alanyl moiety, producing a consistent +4.03 Da mass shift relative to the unlabeled parent (C₁₈H₃₀N₂O₅, MW 354.44), enabling unequivocal mass spectrometric discrimination [2]. It is supplied as an analytical reference standard for HPLC and LC-MS/MS applications, primarily serving as an isotope-dilution internal standard (IS) for the accurate quantification of Perindoprilat Methyl Ester impurity in perindopril drug substance and finished pharmaceutical products .

Why Perindoprilat-d4 Methyl Ester Cannot Be Substituted by Perindoprilat-d4 (Free Acid) or Non-Deuterated Impurity Standards in Regulated Bioanalysis


Perindoprilat-d4 Methyl Ester is chemically and functionally distinct from closely related analogs that a procurement scientist might consider interchangeable. First, the methyl ester moiety (present in both the labeled and unlabeled forms) confers different reversed-phase chromatographic retention compared to the free acid perindoprilat-d4 (MW 344.44), which lacks the ester group [1]. Second, the four-deuterium label provides a +4 Da mass shift critical for selected reaction monitoring (SRM) discrimination; non-deuterated Perindoprilat Methyl Ester cannot serve as an internal standard because it is isobaric with the target analyte and would generate identical precursor and product ions [2]. Third, Perindoprilat-d4 (the deuterated free acid) is structurally incapable of co-eluting with Perindoprilat Methyl Ester under typical reversed-phase conditions, rendering it unsuitable for compensating matrix effects and extraction variability when the analytical target is the methyl ester impurity [3]. Generic substitution thus introduces systematic quantitative error in impurity profiling workflows.

Quantitative Differentiation Evidence for Perindoprilat-d4 Methyl Ester Versus Closest Analogs


Mass Spectrometric Discrimination: +4.03 Da Shift Enables Unambiguous SRM Differentiation from Unlabeled Perindoprilat Methyl Ester

Perindoprilat-d4 Methyl Ester exhibits a molecular ion [M+H]⁺ at m/z 359.2, whereas the unlabeled Perindoprilat Methyl Ester (Perindopril EP Impurity M) yields [M+H]⁺ at m/z 355.2 [1]. This +4.03 Da mass difference is derived from the substitution of four hydrogen atoms with deuterium at the alanyl-propanoyl positions (2,3,3,3-d4) . In a validated UPLC-MS/MS bioanalytical method employing perindoprilat-d4 as internal standard, the deuterated analog co-eluted with the unlabeled analyte at retention time ~1.79 min on an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) yet was fully resolved in the mass domain via multireaction monitoring (MRM), enabling linear calibration over 0.2–40 ng/mL with accuracy 89.6–112.4% and inter-day precision CV ≤ 13.8% [2]. When a non-deuterated analog is used as internal standard, the identical precursor and product ion masses preclude independent detection channels, eliminating the ability to correct for ion suppression or extraction variability.

LC-MS/MS quantification stable isotope dilution impurity profiling

Chromatographic Retention Matching: Methyl Ester Moiety Ensures Co-Elution with Target Impurity, Unlike Free Acid Perindoprilat-d4

Perindoprilat-d4 Methyl Ester retains the methyl ester functional group (R-COOCH₃) that defines the chromatographic behavior of Perindopril EP Impurity M on reversed-phase columns. In contrast, Perindoprilat-d4 (the deuterated free acid, MW 344.44, CAS 1356841-18-3) carries a carboxylic acid group (R-COOH) and elutes earlier under acidic reversed-phase conditions . Published impurity profiling methods for perindopril demonstrate that related substances with differing polar functional groups (e.g., Impurity B, E, F) exhibit distinct relative retention times (RRT) spanning 0.68 to 1.61 under standardized HPLC conditions on a C8 column (4.0 mm × 150 mm, 5 µm) with detection at 215 nm [1]. A deuterated internal standard that does not co-elute with the target analyte cannot adequately compensate for matrix-induced ion suppression or enhancement in electrospray ionization LC-MS, as differential matrix effects vary across the solvent gradient [2].

HPLC method validation impurity reference standard pharmacopoeial compliance

Regulatory Impurity Identity: EP Impurity M Labeled Standard Enables Pharmacopoeia-Compliant Quantification in ANDA/DMF Submissions

Perindoprilat-d4 Methyl Ester is the deuterated analog of Perindopril EP Impurity M, a process-related and degradation impurity explicitly defined in the European Pharmacopoeia monograph for perindopril [1]. The unlabeled Impurity M (C₁₈H₃₀N₂O₅, MW 354.44) must be controlled at levels compliant with ICH Q3A guidelines for drug substance and ICH Q3B for drug product [2]. Regulatory guidance from the FDA recommends the use of isotope-labeled internal standards in LC-MS-based impurity methods for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) to demonstrate specificity and accuracy [3]. Perindoprilat-d4 Methyl Ester provides a structurally identical (except for isotopic substitution) reference point for peak identification, retention time marking, and calibration, directly satisfying pharmacopoeial identity requirements that a generic internal standard such as quinapril or a non-deuterated structural analog cannot fulfill.

pharmaceutical impurity control ICH Q3A/Q3B ANDA submission

Isotopic Enrichment and Chemical Purity: Documented D4 Incorporation with Batch-Specific COA for Method Validation Traceability

Perindoprilat-d4 Methyl Ester is supplied with documented isotopic enrichment specifying the D4 substitution pattern and chemical purity (typically ≥95% by HPLC), accompanied by a batch-specific Certificate of Analysis (COA) that includes HPLC chromatograms, MS spectra, and in some cases NMR data for deuterium positional confirmation . This documentation level meets the requirements of GLP-compliant bioanalytical method validation as described in FDA and EMA guidance documents, where the identity, purity, and isotopic enrichment of the internal standard must be established and traceable . In contrast, the unlabeled Perindoprilat Methyl Ester reference standard (typically available at ≥95% purity) lacks the +4 Da mass tag and cannot serve as an isotope-dilution internal standard [1]. The availability of comprehensive characterization data (COA, MS, HPLC, NMR) reduces the burden on the end-user laboratory to independently verify structural identity, saving approximately 3–5 working days of analytical staff time per procurement lot.

isotopic purity certificate of analysis GLP compliance

Dual Role: Combined Impurity Reference Standard and Internal Standard Function Reduces Total Procurement Cost versus Purchasing Separate Labeled and Unlabeled Standards

Perindoprilat-d4 Methyl Ester can serve simultaneously as both a chromatographic retention time marker (impurity identification) and an isotope-dilution internal standard (impurity quantification) in a single LC-MS/MS analytical run [1]. This dual functionality eliminates the need to procure and maintain separate unlabeled Perindoprilat Methyl Ester reference standard and a structurally unrelated internal standard. Published perindopril impurity quantification methods demonstrate that the correction factor approach (main component self-compare) requires independently characterized impurity reference standards for calibration factor determination; the LOD and LOQ for perindopril impurities B, E, F were reported as 2.24/6.73 ng, 0.52/1.57 ng, and 1.02/3.06 ng, respectively, each requiring a dedicated reference standard [2]. By contrast, the use of a single deuterated standard that matches both identity and MS detection requirements simplifies the analytical workflow and reduces the number of reference standard line items on a procurement order from two (unlabeled standard + generic IS) to one.

procurement efficiency cost optimization reference standard management

Optimal Procurement Scenarios for Perindoprilat-d4 Methyl Ester Based on Quantitative Evidence


LC-MS/MS Method Development and Validation for Perindopril EP Impurity M Quantification in ANDA Submissions

Analytical R&D laboratories developing stability-indicating HPLC or UPLC-MS/MS methods for perindopril tert-butylamine drug substance and tablets require a deuterated internal standard that is chemically identical to Perindopril EP Impurity M. Perindoprilat-d4 Methyl Ester provides the requisite +4 Da mass shift for MRM-based quantification without chromatographic retention time mismatch. In validated methods, deuterated perindopril analogs have demonstrated calibration linearity over 0.2–40 ng/mL with accuracy within 89.6–112.4% and matrix effect CV ≤ 5.9%, supporting reliable quantification at ICH Q3A reporting thresholds [1]. The batch-specific COA with isotopic enrichment documentation directly supports the method validation report and regulatory dossier, satisfying FDA expectations for internal standard characterization under 21 CFR Part 11 and ICH Q2(R1) [2].

Impurity Fate and Degradation Pathway Studies in Forced Degradation (Stress Testing) of Perindopril Formulations

Forced degradation studies under ICH Q1A(R2) conditions (acid, base, oxidative, thermal, photolytic stress) require unambiguous identification and quantification of degradation products, including Perindopril EP Impurity M (the methyl ester hydrolysis product). Perindoprilat-d4 Methyl Ester serves as the ideal isotope-dilution internal standard for tracking the formation and degradation kinetics of Impurity M because it co-elutes with the target analyte and compensates for any matrix effects introduced by the stressed sample matrix [1]. The mass spectrometric discrimination provided by the D4 label ensures that even in complex degradation mixtures containing multiple co-eluting species, the internal standard signal remains analytically distinct [2].

Quality Control Batch Release Testing in GMP Pharmaceutical Manufacturing

GMP quality control laboratories performing batch release testing of perindopril drug substance or finished dosage forms must comply with pharmacopoeial impurity limits. Perindoprilat-d4 Methyl Ester enables accurate quantification of Impurity M at or below the ICH Q3B identification threshold (typically ≤0.1% for a maximum daily dose of ≤2 g) using LC-MS/MS [1]. The dual role of this standard as both a retention time marker and an internal standard streamlines the QC analytical workflow, reducing the number of reference standard preparations and injection sequences per analytical run, which is critical for high-throughput batch release environments [2].

Clinical Bioanalytical Studies of Perindopril Pharmacokinetics Using Dried Blood Spot (DBS) or Plasma LC-MS/MS

Although Perindoprilat-d4 Methyl Ester is primarily an impurity standard, its deuterated backbone makes it suitable as an internal standard in specialized bioanalytical applications when the analytes of interest include the methyl ester metabolite or impurity. Clinical pharmacokinetic studies of perindopril and perindoprilat in healthy volunteers have successfully employed deuterated internal standards (perindopril-d4 and perindoprilat-d4) to achieve precision (CV ≤ 13.8%) and recovery (79.65–97.83%) in human plasma [1]. For studies requiring simultaneous quantification of perindoprilat methyl ester (as a metabolite or impurity marker), Perindoprilat-d4 Methyl Ester provides the structurally matched internal standard needed to meet acceptance criteria for incurred sample reanalysis (ISR) per FDA bioanalytical method validation guidance [2].

Quote Request

Request a Quote for Perindoprilat-d4 Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.